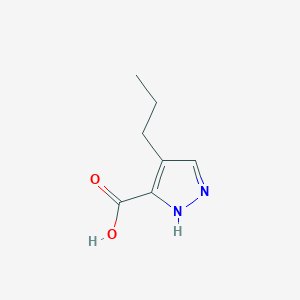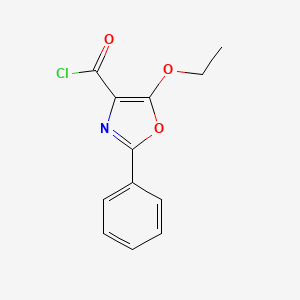
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride typically involves the reaction of 5-ethoxy-2-phenyloxazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the oxazole derivative is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines, alcohols, or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine, ethylamine), alcohols (e.g., methanol, ethanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: The hydrolysis reaction can be performed using water or aqueous sodium hydroxide (NaOH) solution at room temperature.
Major Products
Substitution Reactions: The major products are the corresponding substituted oxazole derivatives, such as 5-ethoxy-2-phenyloxazole-4-carboxamide or 5-ethoxy-2-phenyloxazole-4-ethyl ester.
Hydrolysis: The major product is 5-ethoxy-2-phenyloxazole-4-carboxylic acid.
Scientific Research Applications
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the oxazole-4-carbonyl group to nucleophilic substrates .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-phenyloxazole-4-carbonyl chloride
- 5-Ethoxy-2-methyl-oxazole-4-carbonyl chloride
- 5-Ethoxy-2-phenyloxazole-4-carboxylic acid
Comparison
Compared to similar compounds, 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the oxazole ring. The presence of the ethoxy group at the 5-position and the phenyl group at the 2-position imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic molecules .
Properties
CAS No. |
54644-14-3 |
|---|---|
Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
5-ethoxy-2-phenyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12-9(10(13)15)14-11(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
GQWJRNMYKMRRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


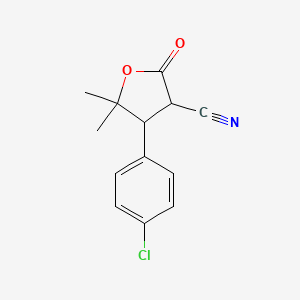
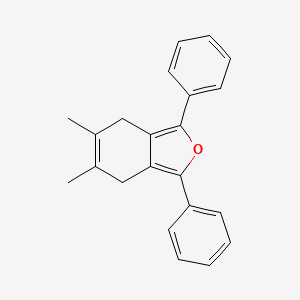
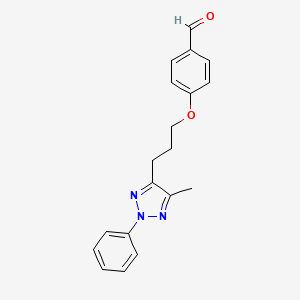
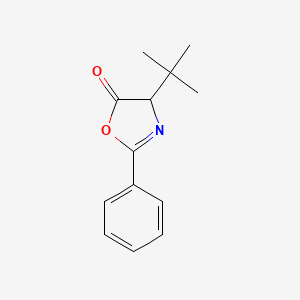
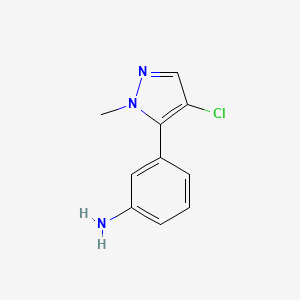
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
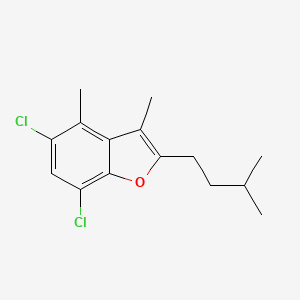

![4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole](/img/structure/B12882166.png)
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)

